molecular formula C6H5Cl3N2 B2564527 3,4,6-Trichlorobenzene-1,2-diamine CAS No. 1962-10-3

3,4,6-Trichlorobenzene-1,2-diamine

Cat. No.: B2564527
CAS No.: 1962-10-3
M. Wt: 211.47
InChI Key: XZASMRJDZQLRMV-UHFFFAOYSA-N
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Description

3,4,6-Trichlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H5Cl3N2. It is a derivative of benzene, where three chlorine atoms and two amino groups are substituted at the 3, 4, 6, 1, and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trichlorobenzene-1,2-diamine typically involves the chlorination of benzene followed by amination. One common method includes the nitration of 1,3,5-trichlorobenzene to form 3,4,6-trichloronitrobenzene, which is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The chlorination and amination steps are optimized for industrial efficiency, often using continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trichlorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other aromatic compounds .

Scientific Research Applications

3,4,6-Trichlorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6-Trichlorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trichlorobenzene: Similar in structure but lacks amino groups.

    1,3,5-Trichlorobenzene: Another structural isomer with different substitution patterns.

    3,4,5-Trichlorobenzene-1,2-diamine: Similar but with different chlorine substitution.

Uniqueness

3,4,6-Trichlorobenzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and amino groups makes it versatile for various chemical reactions and applications .

Properties

IUPAC Name

3,4,6-trichlorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZASMRJDZQLRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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